(5-(Furan-3-yl)pyridin-3-yl)methanol
Description
Contextualization of Furan-Pyridine Conjugates within Heterocyclic Chemistry
Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, form the backbone of a vast array of natural products, pharmaceuticals, and functional materials. ias.ac.in Among these, structures that conjoin two or more heterocyclic rings are of particular importance because they exhibit enhanced chemical stability, unique electronic characteristics, and diverse reactivity. ias.ac.in
Furan-pyridine conjugates represent a significant class of these multi-heterocyclic systems. The fusion or direct linkage of a furan (B31954) ring (an electron-rich five-membered heterocycle containing oxygen) and a pyridine (B92270) ring (an electron-deficient six-membered heterocycle with nitrogen) creates a molecular scaffold with a distinct electronic profile. libretexts.orgnih.gov Pyridine-containing heterocycles are considered a vital part of the medicinal chemist's toolbox due to their versatility and ability to encourage chemical diversity. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be crucial for interactions with biological targets like enzymes and receptors. nih.gov
The combination of these two rings often results in a rigid, planar structure that can interact effectively with biological macromolecules, making such frameworks valuable in pharmaceutical research. ias.ac.in Indeed, bis(heterocyclic) frameworks are prevalent motifs in numerous bioactive molecules. orgsyn.org The study of related compounds, such as the 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium ion, highlights the relevance of the furan-pyridine linkage in understanding the mechanisms of biologically active molecules, including carcinogens. nih.govresearchgate.net
Significance of the Methanol (B129727) Moiety as a Functional Group in Heterocyclic Compounds
A functional group is an atom or group of atoms within a molecule that is responsible for the characteristic chemical reactions of that compound. ncert.nic.in The methanol moiety, more formally known as a hydroxymethyl group (-CH2OH), is a versatile and significant functional group in the context of heterocyclic chemistry.
The primary importance of the methanol group lies in its reactivity, which allows it to serve as a synthetic handle for further molecular elaboration. For instance, the primary alcohol of the methanol group can be readily oxidized to form the corresponding aldehyde or carboxylic acid, opening pathways to a wide range of other derivatives. This synthetic utility makes compounds like furan-3-methanol valuable building blocks in organic synthesis for creating complex molecules, including pharmaceuticals. georganics.sk
Furthermore, the hydroxyl (-OH) component of the methanol group significantly influences the physicochemical properties of the parent molecule. It can participate in hydrogen bonding, both as a donor (from the hydrogen) and an acceptor (from the oxygen). This capability can affect a molecule's solubility, crystal packing, and, crucially, its ability to bind to biological targets. The addition of such groups can have a profound impact on the biological and physical properties of molecules. springernature.com The presence of the methanol group also introduces conformational flexibility through rotation around the carbon-carbon bond connecting it to the pyridine ring.
Research Rationale for Investigating the (5-(Furan-3-yl)pyridin-3-yl)methanol Scaffold
The scientific rationale for investigating the this compound scaffold is multifaceted, stemming from its potential applications in medicinal chemistry and materials science. The structure combines three key chemical features—a furan ring, a pyridine ring, and a methanol functional group—each contributing to its potential utility.
Bioisosteric Replacement and Scaffolding: The pyridine ring is a common feature in many FDA-approved drugs, where it often serves as a bioisostere for a benzene (B151609) ring, improving properties like solubility and metabolic stability. nih.gov The furan ring is also found in numerous natural products and pharmaceuticals. ksu.edu.sayoutube.com The combination of these two rings in a single molecule creates a novel scaffold that can be explored for biological activity. The rigid, planar arrangement of the coupled rings is ideal for targeted interactions with protein binding sites. ias.ac.in
Modulation of Electronic Properties: The electron-rich furan and electron-deficient pyridine rings create a conjugated system with unique electronic properties. ias.ac.inlibretexts.orgnih.gov The specific linkage at the furan-3-yl position, as opposed to the more common furan-2-yl, alters the geometry and electronic distribution of the molecule, offering a different spatial arrangement of atoms for potential molecular interactions.
Synthetic Versatility: As detailed previously, the methanol group provides a crucial point for chemical modification. georganics.sk Researchers can use this functional group to attach the scaffold to other molecules, build more complex structures, or fine-tune the compound's properties. This makes this compound a valuable intermediate in the synthesis of larger, more complex target molecules.
In essence, the investigation of this specific scaffold is driven by the principles of rational drug design and materials science, where the goal is to create novel molecules by combining well-understood chemical motifs to achieve new and improved functions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-(furan-3-yl)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-5,7,12H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGGYVKPHBDOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744413 | |
| Record name | [5-(Furan-3-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346687-20-4 | |
| Record name | [5-(Furan-3-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Profiles of 5 Furan 3 Yl Pyridin 3 Yl Methanol
Oxidation and Reduction Chemistry of the Methanol (B129727) Group
The primary alcohol functionality in (5-(Furan-3-yl)pyridin-3-yl)methanol is a key site for oxidation and reduction reactions, enabling its conversion to other important functional groups.
Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The selective oxidation of furan-containing alcohols is an area of significant research interest for the production of valuable bio-based chemicals. While specific studies on this compound are not extensively detailed, the principles can be inferred from the oxidation of analogous compounds like 3-furanmethanol.
Common oxidizing agents that can be employed for the conversion to the corresponding aldehyde, (5-(furan-3-yl)pyridin-3-yl)carbaldehyde, include mild reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane. Stronger oxidizing agents, for instance, potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would likely lead to the formation of the carboxylic acid, 5-(furan-3-yl)nicotinic acid.
Reduction: The methanol group is already in a reduced state. However, the pyridine (B92270) ring can be reduced under specific conditions. Catalytic hydrogenation of 3-hydroxypyridine (B118123) derivatives has been shown to yield the corresponding 3-hydroxypiperidines. google.com This process typically requires high pressures of hydrogen gas and a nickel catalyst, such as Raney nickel, at elevated temperatures. google.com Applying these conditions to this compound would be expected to reduce the pyridine ring to a piperidine (B6355638) ring, affording (5-(furan-3-yl)piperidin-3-yl)methanol. It is important to note that under harsh reduction conditions, the furan (B31954) ring may also be susceptible to reduction to a tetrahydrofuran (B95107) ring.
Table 1: Oxidation and Reduction Reactions of the Methanol Group
| Transformation | Reagent(s) | Product |
| Oxidation to Aldehyde | MnO₂, PCC, Dess-Martin periodinane | (5-(Furan-3-yl)pyridin-3-yl)carbaldehyde |
| Oxidation to Carboxylic Acid | KMnO₄, Jones reagent | 5-(Furan-3-yl)nicotinic acid |
| Reduction of Pyridine Ring | H₂, Raney Ni | (5-(Furan-3-yl)piperidin-3-yl)methanol |
Electrophilic and Nucleophilic Aromatic Substitution on Furan and Pyridine Rings
The furan and pyridine rings of this compound exhibit distinct reactivities towards aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The furan ring is an electron-rich heterocycle and is significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.comnumberanalytics.com Electrophilic substitution on furan preferentially occurs at the C2 and C5 positions due to the superior stabilization of the cationic intermediate through resonance. chemicalbook.compearson.compearson.com In the case of this compound, the furan ring is substituted at the 3-position. Therefore, electrophilic attack is most likely to occur at the C2 or C5 positions of the furan ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. numberanalytics.compharmaguideline.com However, the high reactivity of furan means that harsh reaction conditions often lead to polymerization or ring-opening, so mild reagents are typically required. pharmaguideline.com
The pyridine ring, in contrast, is an electron-deficient heterocycle and is much less reactive towards electrophilic substitution than benzene. wikipedia.orgquimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the C3 and C5 positions. quimicaorganica.orgquora.comquora.com Since the pyridine ring in the target molecule is already substituted at C3 and C5, further electrophilic substitution on this ring would be difficult to achieve and would likely require forcing conditions.
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. chemistry-online.comquimicaorganica.orgstackexchange.com This is because the negative charge in the intermediate can be stabilized by the electronegative nitrogen atom. stackexchange.com For this compound, if a suitable leaving group were present at the C2, C4, or C6 position of the pyridine ring, it could be displaced by a nucleophile. The furan ring, being electron-rich, is generally not reactive towards nucleophilic aromatic substitution.
Table 2: Predicted Regioselectivity of Aromatic Substitution
| Ring | Reaction Type | Predicted Position of Attack | Rationale |
| Furan | Electrophilic | C2 or C5 | Electron-rich ring, stable cationic intermediate. chemicalbook.compearson.compearson.com |
| Pyridine | Electrophilic | Unlikely | Electron-deficient ring, already substituted at C3 and C5. wikipedia.orgquimicaorganica.org |
| Pyridine | Nucleophilic | C2, C4, or C6 (with leaving group) | Electron-deficient ring, stable anionic intermediate. chemistry-online.comquimicaorganica.orgstackexchange.com |
Ring-Opening Reactions of the Furan Moiety and Subsequent Derivatization
The furan ring, while aromatic, is the least aromatic of the common five-membered heterocycles and can undergo ring-opening reactions under various conditions. These reactions provide a powerful synthetic route to a variety of acyclic and other heterocyclic structures.
Acid-catalyzed ring-opening of furans is a well-known transformation. In the presence of acid, the furan ring can be hydrolyzed to a 1,4-dicarbonyl compound. For this compound, this would lead to a substituted 1,4-dicarbonyl compound that could then be used in subsequent cyclization reactions to form other heterocyclic systems. The Achmatowicz reaction is a notable example where furfuryl alcohols are oxidized and rearrange to form dihydropyranones. nih.gov
Metal-catalyzed ring-opening reactions of furans have also been developed. For instance, nickel-catalyzed ring-opening of benzofurans with silanes has been reported to produce ortho-functionalized phenols. acs.org Similar strategies could potentially be applied to this compound to generate highly functionalized pyridine derivatives. Furthermore, domino reactions involving Claisen rearrangement followed by dearomatizing electrocyclic ring-closure of furylcarbinols have been used to synthesize polysubstituted furans and other fused systems. acs.org
Coordination Chemistry and Metal Complex Formation with the Heterocyclic Scaffold
The presence of both a pyridine and a furan ring, each with a heteroatom possessing a lone pair of electrons, makes this compound a potential ligand for coordination to metal ions. The nitrogen atom of the pyridine ring is a well-established coordination site for a wide variety of transition metals, forming stable complexes. jscimedcentral.comnih.govwikipedia.orgresearchgate.net The oxygen atom of the furan ring can also participate in coordination, although it is generally a weaker donor than the pyridine nitrogen.
The geometry of the molecule would likely allow it to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the furan oxygen, forming a chelate ring. The specific coordination mode would depend on the metal ion, its preferred coordination geometry, and the reaction conditions. The formation of such metal complexes can have a significant impact on the reactivity of the organic scaffold, potentially enabling catalytic transformations or the development of new materials with interesting electronic or photophysical properties.
Derivatization Strategies for Enhancing Molecular Complexity and Functional Diversity
The functional groups present in this compound offer multiple handles for derivatization to increase its molecular complexity and introduce new functionalities.
The hydroxymethyl group can be converted into a variety of other functional groups. For example, it can be transformed into a leaving group, such as a tosylate or a halide, allowing for nucleophilic substitution reactions to introduce a wide range of substituents. Esterification or etherification of the alcohol are also straightforward transformations.
The furan and pyridine rings can be functionalized through the substitution reactions discussed in section 4.2. For instance, halogenation of the furan ring would introduce a handle for further cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach new carbon-based fragments.
Furthermore, the entire molecule can serve as a building block in more complex synthetic sequences. For example, the pyridine nitrogen can be quaternized to form pyridinium salts, which can alter the electronic properties of the molecule and its reactivity. google.com The combination of these derivatization strategies allows for the generation of a large library of compounds based on the this compound scaffold for various applications.
Computational and Theoretical Chemistry Investigations of 5 Furan 3 Yl Pyridin 3 Yl Methanol
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are typically used to determine a molecule's electronic structure, optimized geometry, and stability. From these calculations, various molecular properties can be derived, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, molecular electrostatic potential (MEP) maps, and atomic charges. These parameters provide insights into the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and accepting capabilities, respectively. The MEP map can visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.
However, a specific search of scientific databases and literature yields no published studies that have performed these quantum chemical calculations for (5-(Furan-3-yl)pyridin-3-yl)methanol. Consequently, data tables of its electronic properties, orbital energies, and reactivity descriptors are not available.
Molecular Dynamics Simulations for Conformational Landscape Exploration and Solvent Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a molecule like this compound, which possesses rotatable bonds connecting the furan (B31954) and pyridine (B92270) rings, as well as the methanol (B129727) group, MD simulations would be invaluable for exploring its conformational landscape. These simulations could identify the most stable conformers and the energy barriers between them, providing a deeper understanding of the molecule's flexibility and shape. Furthermore, by performing MD simulations in different solvent environments, one could investigate the explicit interactions between the solute and solvent molecules, which is crucial for understanding its solubility and behavior in solution.
At present, there are no published molecular dynamics simulation studies specifically focused on this compound. Therefore, information regarding its conformational preferences and solvent interaction patterns remains undetermined from a computational standpoint.
Molecular Docking Studies for Ligand-Biomolecule Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. The results of docking studies can provide insights into the potential biological activity of a compound by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein.
A comprehensive literature search did not uncover any molecular docking studies that have investigated the interaction of this compound with any specific biological target. As a result, there is no available data on its potential binding modes or affinities with any biomolecules.
Computational Structure-Activity Relationship (SAR) Derivation and Predictive Modeling
Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of related molecules and their measured activities, computational models can be developed to predict the activity of new, untested compounds. For a class of compounds including this compound, a computational SAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a predictive model.
There are currently no published computational SAR studies that include this compound. The absence of a dataset of structurally related compounds with measured biological activities precludes the development of such predictive models for this specific molecule.
Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis
Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a proposed reaction pathway, researchers can identify intermediates and transition states, and determine the activation energies for each step. This information is critical for understanding how a molecule is synthesized and how it might react under various conditions. For this compound, computational studies could explore the mechanisms of its synthesis or its potential metabolic pathways.
To date, no computational studies on the reaction mechanisms involving the synthesis or degradation of this compound have been found in the scientific literature. Therefore, the energetic profiles and transition state structures for reactions involving this compound have not been computationally characterized.
Role of 5 Furan 3 Yl Pyridin 3 Yl Methanol As a Versatile Building Block and Synthetic Intermediate
Utilization in the Construction of Complex Heterocyclic Systems
The dual heterocyclic nature of (5-(Furan-3-yl)pyridin-3-yl)methanol provides a foundational scaffold for the assembly of intricate, polycyclic heterocyclic systems. The hydroxymethyl group serves as a key functional handle for a variety of chemical transformations. For instance, it can be readily oxidized to the corresponding aldehyde, which can then participate in condensation reactions to form larger heterocyclic structures.
Furthermore, the pyridine (B92270) nitrogen offers a site for N-alkylation or N-oxidation, while the furan (B31954) ring can undergo electrophilic substitution or participate in cycloaddition reactions. This multi-faceted reactivity allows for the stepwise or concerted construction of complex fused or linked heterocyclic systems. For example, the furan moiety can be a precursor to pyran-containing fused systems. researchgate.net The strategic combination of these reactions enables the synthesis of novel molecular frameworks that are otherwise difficult to access. Furan-3-methanol itself is a known starting material for the synthesis of compounds like camptothecin (B557342) derivatives and pyridazinones. georganics.skgeorganics.sk
Below is an interactive table summarizing potential synthetic transformations for constructing complex heterocyclic systems from this compound.
| Reactive Site | Transformation | Potential Product Class | Reference |
|---|---|---|---|
| Hydroxymethyl Group | Oxidation to Aldehyde | Fused Pyrimidines, Pyridopyrimidines | researchgate.net |
| Hydroxymethyl Group | Conversion to Halomethyl | Substituted Pyridines, Macrocycles | google.comresearchgate.net |
| Pyridine Nitrogen | N-Alkylation | Quaternary Pyridinium (B92312) Salts | nih.gov |
| Furan Ring | Diels-Alder Reaction | Bridged Bicyclic Systems | organic-chemistry.org |
| Pyridine Ring | Cross-Coupling Reactions | Aryl-substituted Furan-Pyridine Systems | researchgate.netresearchgate.net |
Scaffold Design Principles for Novel Molecular Architectures Based on Furan-Pyridine Conjugates
Furan-pyridine conjugates are of significant interest in medicinal chemistry due to the prevalence of both furan and pyridine scaffolds in a wide range of biologically active compounds. researchgate.netutripoli.edu.lyresearchgate.netijabbr.comnih.gov The design of novel molecular architectures based on the this compound scaffold is guided by several key principles:
Structural Rigidity and Pre-organization: The covalent linkage between the furan and pyridine rings creates a relatively rigid scaffold. This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.
Vectorial Display of Functionality: The specific substitution pattern (3,5- on the pyridine and 3- on the furan) directs the hydroxymethyl group and the lone pair of the pyridine nitrogen in well-defined vectors away from the core. This allows for the precise positioning of interacting groups to probe biological space.
Bioisosteric Replacement: The furan ring can be considered a bioisostere of a phenyl ring but with altered electronic and steric properties, offering opportunities for lead optimization in drug discovery programs. utripoli.edu.ly
These principles guide the synthetic elaboration of the this compound core to generate libraries of compounds with diverse functionalities and three-dimensional shapes for screening against various biological targets.
Precursor in the Synthesis of Privileged Heterocyclic Motifs
Both furan and pyridine rings are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds with diverse biological activities. researchgate.netnih.gov Consequently, this compound is an attractive precursor for the synthesis of molecules containing these and other privileged heterocyclic motifs.
The hydroxymethyl group can be transformed into a variety of other functional groups, such as amines, halides, or carboxylic acids, which then serve as handles for further synthetic manipulations. For example, conversion of the alcohol to a leaving group would allow for nucleophilic substitution to introduce a wide range of functionalities. google.com Pyridin-3-yl)methanol is a known synthetic intermediate for various pharmaceutical compounds, including histone deacetylase inhibitors. chemicalbook.com
The following table provides examples of privileged heterocyclic motifs that could potentially be synthesized from this compound and their associated biological activities.
| Target Privileged Motif | Potential Synthetic Strategy | Associated Biological Activities | Reference |
|---|---|---|---|
| Substituted Pyridines | Functional group interconversion of the hydroxymethyl group followed by cross-coupling. | Anticancer, Antiviral, Antibacterial | nih.govnih.gov |
| Fused Furopyridines | Intramolecular cyclization strategies. | Kinase inhibition, Anticancer | researchgate.net |
| Oxazolidinones | Multi-step synthesis involving the pyridine nitrogen. | Antibacterial | nih.gov |
| Indolizines | Tschitschibabin reaction or related cyclizations. | Anticancer, Anti-inflammatory | nih.gov |
Application in Multi-Component Reactions (MCRs) and Cascade Processes
While direct applications of this compound in multi-component reactions (MCRs) are not extensively documented, its derivatives, particularly the corresponding aldehyde, represent promising candidates for such transformations. MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating portions of all starting materials. nih.gov
Oxidation of the hydroxymethyl group to furan-3-carbaldehyde would provide a key component for various MCRs. For example, it could participate in reactions like the Hantzsch pyridine synthesis, Biginelli reaction, or Ugi reaction to generate highly functionalized heterocyclic scaffolds. rsc.orgresearchgate.netresearchgate.net
Cascade reactions, which involve a sequence of intramolecular reactions, can also be envisioned starting from derivatives of this compound. For instance, appropriate functionalization of the hydroxymethyl group and the pyridine ring could set the stage for a cascade cyclization to form polycyclic systems. The development of such cascade processes is a growing area of interest for the efficient construction of complex molecules. nih.govnih.gov
The potential of this compound and its derivatives in MCRs and cascade reactions opens up avenues for the rapid generation of molecular diversity and the synthesis of novel compound libraries for high-throughput screening.
In Vitro Mechanistic Investigations of 5 Furan 3 Yl Pyridin 3 Yl Methanol S Molecular Interactions
Modulation of Enzyme Activity
The furan (B31954) and pyridine (B92270) rings are key pharmacophoric features in a variety of enzyme inhibitors. The potential for (5-(Furan-3-yl)pyridin-3-yl)methanol to modulate enzyme activity can be inferred from studies on analogous compounds.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for processes like pH regulation and CO2 transport. mdpi.com Their inhibition is a therapeutic strategy for conditions such as glaucoma and certain cancers. mdpi.com The sulfonamide group is a classic zinc-binding group found in most CA inhibitors. mdpi.com Both pyridine and furan rings have been incorporated into sulfonamide-based inhibitors to target various CA isoforms.
Other Enzyme Systems: Beyond carbonic anhydrases, furan and pyridine derivatives have shown inhibitory activity against other enzyme classes. For instance, certain pyridine derivatives act as succinate (B1194679) dehydrogenase inhibitors, which is crucial for the mitochondrial electron transport chain. researchgate.net Additionally, new pyridine and furan derivatives isolated from the medicinal fungus Irpex lacteus have displayed moderate inhibitory activity against angiotensin-converting enzyme (ACE), with IC50 values of 31.49 ± 3.41 µg/mL for one of the pyridine derivatives. nih.gov Furo[2,3-b]pyridine derivatives have also been investigated as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov
| Compound Class | Enzyme Target | Key Findings | Reference |
|---|---|---|---|
| Pyridine-3-sulfonamides | Carbonic Anhydrase (hCA II, IX, XII) | Broad range of inhibitory activity with KI values reaching 271 nM for hCA II, 137 nM for hCA IX, and 91 nM for hCA XII. | mdpi.com |
| Furan-carboxamido Sulfonamides | Carbonic Anhydrase (hCA II, IV) | Potent inhibition with affinities in the low nanomolar range. | nih.gov |
| Pyridine Derivatives | Succinate Dehydrogenase (SDH) | Compound 1i showed an inhibition rate of 68.90% against Alternaria alternata at 100 µg/mL. | researchgate.net |
| Pyridine Derivatives from Irpex lacteus | Angiotensin-Converting Enzyme (ACE) | Compound 1 exhibited moderate inhibition with an IC50 of 31.49 ± 3.41 µg/mL. | nih.gov |
| Furopyridine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Potent inhibitory effect with IC50 values ranging from 0.24 to 3.52 µM. | nih.gov |
Cellular Pathway Perturbation Studies
The anticancer potential of furan and pyridine derivatives is often linked to their ability to disrupt critical cellular pathways, leading to cell cycle arrest and apoptosis.
Cell Cycle Analysis: Flow cytometry analysis of cancer cells treated with various pyridine-containing compounds has consistently demonstrated an ability to induce cell cycle arrest. For example, a novel pyridine derivative, compound H42, was found to cause G0/G1 phase arrest in ovarian cancer cells (A2780 and SKOV3). nih.gov This arrest was associated with the degradation of cyclin D1. nih.gov In other studies, different pyridine analogs have been shown to induce G2/M phase arrest. mdpi.commdpi.com The specific phase of arrest often depends on the full chemical structure of the molecule and the cancer cell line being studied.
Apoptosis Induction: Following cell cycle arrest, many of these compounds trigger programmed cell death, or apoptosis. The induction of apoptosis by a pyridine derivative in ovarian cancer cells was confirmed through Annexin V-FITC/PI double-staining, which showed a significant increase in apoptotic cells. nih.govfrontiersin.org This process was linked to the generation of intracellular reactive oxygen species (ROS) and the modulation of apoptosis-related proteins, such as a decrease in the anti-apoptotic protein Bcl-2 and an increase in the cleavage of caspases and PARP. mdpi.comfrontiersin.org Similarly, furan-based cyclic homooligopeptides have been shown to cause a prominent arrest of cells in the sub-G1 phase, which is indicative of apoptosis. researchgate.net
| Compound/Class | Cell Line | Effect on Cell Cycle | Apoptotic Pathway | Reference |
|---|---|---|---|---|
| Pyridine Derivative (H42) | A2780, SKOV3 (Ovarian) | G0/G1 Arrest | Induction of apoptosis, ROS production, decreased Bcl-2, increased cleaved caspase-9. | nih.govfrontiersin.org |
| Chalcone Derivative (1C) | A2780 (Ovarian) | G2/M Arrest | Significant increase in early and late apoptotic cells, associated with ROS generation. | mdpi.com |
| Pyrrolidihydropyrazino[1,2-a]indoletrione Analogue | HCT116, HCT8 (Colorectal) | G2/M Arrest | Dose-dependent increase in late-phase apoptosis. | mdpi.com |
| Furan-based Cyclic Homooligopeptides | HeLa (Cervical) | Sub-G1 Arrest | Leads toward apoptosis. | researchgate.net |
Interaction with Specific Biomolecular Targets
To exert their effects on cellular pathways, compounds must interact with specific molecular targets. For furan and pyridine scaffolds, key targets include microtubules and non-canonical DNA structures like G-quadruplexes.
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. nih.gov Several classes of compounds containing furan and/or pyridine rings have been identified as potent inhibitors of tubulin polymerization. These agents typically bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis. mdpi.comrsc.org For instance, imidazo[4,5-b]pyridine derivatives have shown strong antiproliferative effects in the submicromolar range, with immunofluorescence studies confirming tubulin as the primary target. nih.gov Furo[2,3-b]pyridine derivatives have also been reported to inhibit tubulin polymerization. nih.gov
DNA G-quadruplex Stabilization: G-quadruplexes (G4s) are four-stranded DNA structures that form in guanine-rich regions of the genome, such as in telomeres and oncogene promoter regions. nih.gov The stabilization of these structures by small molecules can inhibit the activity of telomerase and downregulate oncogene expression, representing a promising anticancer strategy. Furan-based cyclic oligopeptides have been synthesized and shown to be highly selective for telomeric G-quadruplex structures, with high affinity (K ~ 10(7) M(-1)) and no affinity for duplex DNA. researchgate.net Similarly, ligands containing both oxadiazole and pyridine moieties have demonstrated preferential binding and stabilization of the human telomeric G-quadruplex sequence. nih.gov
| Compound Class | Biomolecular Target | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine derivatives | Tubulin | Inhibition of polymerization | Antiproliferative activity (IC50 0.2-0.6 µM) | nih.gov |
| Furo[2,3-b]pyridine derivatives | Tubulin | Inhibition of polymerization | Anticancer activity | nih.gov |
| Furan-based Cyclic Oligopeptides | DNA G-quadruplex | Selective binding and stabilization | High affinity (K ~ 107 M-1) for G4s, no affinity for duplex DNA | researchgate.net |
| Oxadiazole/Pyridine Ligands | DNA G-quadruplex | Preferential binding to telomeric G4s | Induces structural transition of the G4 sequence | nih.gov |
Structure-Activity Relationship (SAR) Studies in In Vitro Systems
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds and understanding the chemical features necessary for biological activity. For pyridine and furan derivatives, SAR analyses have provided key insights into their anticancer effects.
For pyridine derivatives, it has been found that the presence and position of certain functional groups significantly enhance antiproliferative activity. Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) have been shown to increase potency against various cancer cell lines. nih.gov Conversely, the addition of bulky groups or halogen atoms can sometimes lead to lower antiproliferative activity. nih.gov In a series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the substitution of an oxo group with a chlorine atom at position 7, and the presence of a pyridine ring at position 5, resulted in the most active compounds against renal cancer cell lines. mdpi.com
For benzofuran (B130515) derivatives, SAR studies have highlighted that substitutions at the C-2 position are often crucial for cytotoxic activity. mdpi.com The presence of an N-phenethyl carboxamide group was found to significantly enhance antiproliferative effects, and this activity could be further improved by adding a morpholinyl substitution. mdpi.com These studies underscore that the biological activity of furan- and pyridine-containing scaffolds can be finely tuned through specific chemical modifications.
High-Throughput Screening Methodologies
High-throughput screening (HTS) is a key technology in drug discovery for rapidly assessing large numbers of chemical compounds for a specific biological activity. This approach allows for the identification of "hit" compounds that can be further developed into lead candidates.
The application of HTS to libraries of furan- and pyridine-containing compounds would be a logical step to identify novel molecular interactions and binding partners for scaffolds like this compound. Compound libraries, which can contain over 200,000 diverse molecules, are screened in formats such as 384-well or 1536-well plates. stanford.edu
The development of synthetic methods amenable to automation is crucial for generating the necessary chemical diversity for HTS. For example, a diboration-electrocyclization sequence has been developed to create a range of pyridine-fused building blocks suitable for the automated, high-throughput synthesis of compound libraries. nih.govresearchgate.net By screening such libraries against a panel of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) or in cell-based assays (e.g., monitoring cell viability, apoptosis, or specific signaling pathways), novel biological activities for the furan-pyridine core structure could be uncovered. researchgate.net
Q & A
Q. What are the established synthetic routes for (5-(Furan-3-yl)pyridin-3-yl)methanol, and how is purity confirmed?
- Methodological Answer : Synthesis typically involves coupling furan and pyridine derivatives via cross-coupling reactions. For example, oxadiazole intermediates (similar to those in ) can be synthesized using acetyl chloride or benzoyl bromide under reflux, followed by purification via silica gel chromatography. Thin-layer chromatography (TLC) with methanol:chloroform solvent systems (e.g., 1:9 or 2:8 ratios) is used to confirm purity . Structural analogs, such as (6-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol, employ similar reflux conditions with glacial acetic acid, highlighting the importance of solvent selection for yield optimization .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- NMR : Proton and carbon NMR identify furan and pyridine ring protons, with hydroxymethyl (-CH2OH) signals appearing at δ ~4.5–5.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+).
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry or hydrogen bonding .
Q. What solvent systems are effective for dissolving this compound during purification?
- Methodological Answer : The compound is freely soluble in methanol, ethanol, and chloroform, as observed in pyridine derivatives (e.g., (6-methyl-pyridin-3-yl)-methanol) . For column chromatography, methanol:chloroform gradients (1–5% methanol) are recommended to balance polarity and separation efficiency .
Advanced Research Questions
Q. How can researchers optimize synthetic yields in multi-step routes for this compound?
- Methodological Answer :
- Catalyst Screening : Use Pd-based catalysts for Suzuki-Miyaura coupling of furan and pyridine precursors, as seen in fluorinated analogs .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates compared to alcohols .
- Temperature Control : Reflux at 80–100°C minimizes side reactions, as demonstrated in oxadiazole syntheses .
- Yield Tracking : Monitor intermediates via TLC and adjust stoichiometry iteratively.
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR, MS, and IR data to confirm functional groups. For example, furan C-O-C stretching (IR: ~1250 cm⁻¹) and pyridine ring protons (NMR: δ 7.5–8.5 ppm) .
- Crystallography : SHELX-refined X-ray structures provide unambiguous proof of configuration, addressing signal overlap in NMR .
- Computational Modeling : DFT calculations predict NMR chemical shifts to validate experimental data .
Q. What electronic and steric effects arise from the furan-pyridine framework in this compound?
- Methodological Answer :
- Electronic Effects : The electron-rich furan ring donates electron density to the pyridine moiety, altering reactivity in electrophilic substitutions. Fluorinated analogs show enhanced stability due to electron-withdrawing groups .
- Steric Effects : The 3-furan substituent creates steric hindrance, reducing accessibility for nucleophilic attacks at the pyridine’s 5-position.
- Hydrogen Bonding : The hydroxymethyl group facilitates intermolecular H-bonding, influencing crystallinity and solubility .
Q. How do storage conditions impact the stability of this compound?
- Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent oxidation of the hydroxymethyl group .
- Light Sensitivity : Amber vials mitigate photodegradation, as furan derivatives are prone to ring-opening under UV light .
- Moisture Control : Desiccants (e.g., silica gel) prevent hydrolysis, critical for hygroscopic alcohols .
Data Contradiction Analysis
Q. How to address conflicting solubility reports for this compound?
- Methodological Answer :
- Variable Solvent Grades : Impurities in technical-grade solvents (e.g., methanol) may alter solubility. Use HPLC-grade solvents for reproducibility .
- Temperature Dependence : Solubility in hot water vs. cold methanol (e.g., 1:9 methanol:chloroform at 25°C vs. 40°C) should be standardized .
- pH Effects : Protonation of the pyridine nitrogen in acidic conditions increases water solubility, requiring pH control during experiments .
Applications in Drug Discovery
Q. What biological screening strategies are suitable for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes with pyridine-binding pockets (e.g., kinases, cytochrome P450) based on structural analogs like tedizolid isomers .
- SAR Studies : Modify the hydroxymethyl or furan groups to assess bioactivity changes. For example, fluorination at the pyridine 6-position enhances metabolic stability .
- In Silico Screening : Docking simulations (e.g., AutoDock Vina) predict binding affinities before in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
